molecular formula C13H18O2S B12585626 2-[2-(Benzylsulfanyl)propan-2-yl]-1,3-dioxolane CAS No. 648934-00-3

2-[2-(Benzylsulfanyl)propan-2-yl]-1,3-dioxolane

Cat. No.: B12585626
CAS No.: 648934-00-3
M. Wt: 238.35 g/mol
InChI Key: LCOIAJWCXNTOHJ-UHFFFAOYSA-N
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Description

2-[2-(Benzylsulfanyl)propan-2-yl]-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a benzylsulfanyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Benzylsulfanyl)propan-2-yl]-1,3-dioxolane typically involves the reaction of benzyl mercaptan with acetone in the presence of an acid catalyst to form the intermediate 2-(benzylsulfanyl)propan-2-ol. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient separation and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Benzylsulfanyl)propan-2-yl]-1,3-dioxolane can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-benzylated products.

    Substitution: Compounds with different functional groups replacing the benzyl group.

Scientific Research Applications

2-[2-(Benzylsulfanyl)propan-2-yl]-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(Benzylsulfanyl)propan-2-yl]-1,3-dioxolane involves its interaction with various molecular targets. The sulfanyl group can form interactions with metal ions or enzymes, potentially inhibiting or modifying their activity. The dioxolane ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylsulfanyl)propan-2-ol: An intermediate in the synthesis of 2-[2-(Benzylsulfanyl)propan-2-yl]-1,3-dioxolane.

    2-(Benzylsulfanyl)ethanol: A similar compound with an ethanol backbone instead of a dioxolane ring.

Uniqueness

This compound is unique due to the presence of both a dioxolane ring and a benzylsulfanyl group, which confer distinct chemical and physical properties

Properties

CAS No.

648934-00-3

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

2-(2-benzylsulfanylpropan-2-yl)-1,3-dioxolane

InChI

InChI=1S/C13H18O2S/c1-13(2,12-14-8-9-15-12)16-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3

InChI Key

LCOIAJWCXNTOHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1OCCO1)SCC2=CC=CC=C2

Origin of Product

United States

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